molecular formula C16H24BrNO6 B4000966 N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

Cat. No.: B4000966
M. Wt: 406.27 g/mol
InChI Key: AYEUXCRFVJRTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is a useful research compound. Its molecular formula is C16H24BrNO6 and its molecular weight is 406.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.07870 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Behavior

The research on the sorption of phenoxy herbicides, including compounds structurally related to N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, to soil, organic matter, and minerals highlights the complex interactions between such compounds and environmental matrices. Sorption processes are crucial for understanding the environmental fate and behavior of these substances, as they affect mobility, bioavailability, and degradation patterns. Studies suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, implicating their role in contaminant distribution and potential impacts on ecosystem health (Werner, Garratt, & Pigott, 2012).

Flame Retardants and Environmental Concerns

The occurrence of novel brominated flame retardants (NBFRs) in various environmental matrices, including indoor air, dust, and consumer goods, has raised concerns due to their potential for environmental persistence and toxicity. Studies have pointed out the need for more research on the occurrence, environmental fate, and toxicity of these compounds, including those related to this compound. The increasing application of NBFRs calls for a better understanding of their impact on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).

Ethylene Inhibition in Postharvest Technology

Research on the effects of 1-methylcyclopropene (1-MCP) on fruits and vegetables underscores the importance of ethylene inhibition in postharvest technology to maintain product quality and extend shelf life. This insight may be relevant to the application of compounds like this compound in similar contexts, where the manipulation of ethylene perception and action could lead to improved postharvest outcomes for a wide range of agricultural products (Watkins, 2006).

Antioxidant Activity Analysis

The study of antioxidants and their activity is critical across various fields, including food science and pharmaceuticals. Analytical methods used in determining antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays, provide essential data on the potential health benefits of compounds with antioxidant properties. This research area may offer insights into the health-related applications of this compound, exploring its capacity to mitigate oxidative stress and contribute to disease prevention (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

N-[2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2.C2H2O4/c1-11(2)16-6-7-17-8-9-18-14-5-4-12(3)10-13(14)15;3-1(4)2(5)6/h4-5,10-11,16H,6-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEUXCRFVJRTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCNC(C)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 2
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 3
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 4
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 5
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
Reactant of Route 6
N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.